Cas no 86522-86-3 (2,4-Dichloro-5-fluorotoluene)

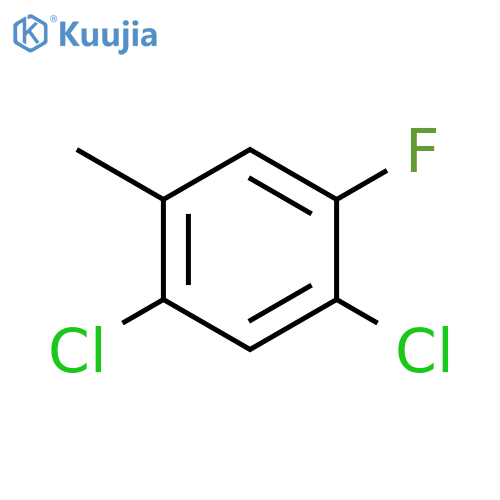

2,4-Dichloro-5-fluorotoluene structure

商品名:2,4-Dichloro-5-fluorotoluene

2,4-Dichloro-5-fluorotoluene 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichloro-5-fluorotoluene

- 3-fluoro-4,6-dichlorotoluene

- SCHEMBL7550920

- 1,5-dichloro-2-fluoro-4-methylbenzene

- 1,5-dichloro-2-fluoro-4-methyl-benzene

- JXWCOCIEGOAZOG-UHFFFAOYSA-N

- AKOS006292826

- BP-11132

- 86522-86-3

- DTXSID20374179

- MFCD06246852

- CS-0456520

- Benzene, 1,5-dichloro-2-fluoro-4-methyl-

- G85818

-

- MDL: MFCD06246852

- インチ: InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3

- InChIKey: JXWCOCIEGOAZOG-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1Cl)Cl)F

計算された属性

- せいみつぶんしりょう: 177.9752337g/mol

- どういたいしつりょう: 177.9752337g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 0Ų

2,4-Dichloro-5-fluorotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006422-500mg |

2,4-Dichloro-5-fluorotoluene |

86522-86-3 | 97% | 500mg |

$847.60 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527187-2g |

1,5-Dichloro-2-fluoro-4-methylbenzene |

86522-86-3 | 98% | 2g |

¥991.00 | 2024-04-28 | |

| 1PlusChem | 1P004Q9D-25g |

Benzene, 1,5-dichloro-2-fluoro-4-methyl- |

86522-86-3 | 97 | 25g |

$155.00 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005102-5g |

2,4-Dichloro-5-fluorotoluene |

86522-86-3 | 5g |

389.0CNY | 2021-07-13 | ||

| Alichem | A010006422-1g |

2,4-Dichloro-5-fluorotoluene |

86522-86-3 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005102-5g |

2,4-Dichloro-5-fluorotoluene |

86522-86-3 | 5g |

389CNY | 2021-05-08 | ||

| A2B Chem LLC | AC19857-5g |

2,4-Dichloro-5-fluorotoluene |

86522-86-3 | 95% | 5g |

$532.00 | 2024-04-19 | |

| A2B Chem LLC | AC19857-250mg |

2,4-Dichloro-5-fluorotoluene |

86522-86-3 | 95% | 250mg |

$63.00 | 2024-04-19 | |

| A2B Chem LLC | AC19857-25g |

2,4-Dichloro-5-fluorotoluene |

86522-86-3 | 25g |

$161.00 | 2023-12-29 | ||

| 1PlusChem | 1P004Q9D-5g |

Benzene, 1,5-dichloro-2-fluoro-4-methyl- |

86522-86-3 | 95% | 5g |

$566.00 | 2025-02-21 |

2,4-Dichloro-5-fluorotoluene 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

86522-86-3 (2,4-Dichloro-5-fluorotoluene) 関連製品

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量